molecular formula C11H15N5O4 B12286178 4'-Methyladenosine

4'-Methyladenosine

Cat. No.: B12286178
M. Wt: 281.27 g/mol
InChI Key: ZYRABNSYSYDHMR-UHFFFAOYSA-N
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Description

4’-Methyladenosine is a purine nucleoside analogue, which means it is a modified version of adenosine, a fundamental building block of RNA.

Preparation Methods

The synthesis of 4’-Methyladenosine typically involves the methylation of adenosine at the 4’ position. This can be achieved through various synthetic routes, including:

Industrial production methods often scale up these processes, ensuring the purity and yield of the compound are maintained. This may involve optimizing reaction conditions such as temperature, pH, and the concentration of reagents.

Chemical Reactions Analysis

4’-Methyladenosine can undergo several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated product, while substitution could introduce a different functional group at the 4’ position .

Scientific Research Applications

4’-Methyladenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Methyladenosine exerts its effects involves its incorporation into RNA, where it can interfere with normal RNA function. This can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include:

Comparison with Similar Compounds

4’-Methyladenosine can be compared with other similar compounds, such as:

The uniqueness of 4’-Methyladenosine lies in its specific methylation at the 4’ position, which imparts distinct biochemical properties and potential therapeutic applications .

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRABNSYSYDHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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